![molecular formula C15H21BO4 B2701940 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-oxetanol CAS No. 1093878-29-5](/img/structure/B2701940.png)
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-oxetanol
Übersicht
Beschreibung
“3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-oxetanol” is a chemical compound with the molecular formula C12H17BO3 . It is also known as 3-hydroxyphenylboronic acid pinacol ester, 3-hydroxybenzeneboronic acid, pinacol ester, and several other names . It is typically a colorless oily substance at room temperature .
Synthesis Analysis
While specific synthesis methods for “3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-oxetanol” were not found in the search results, similar compounds are often used in the preparation of pharmaceuticals and chemical intermediates .Molecular Structure Analysis
The molecular weight of this compound is 220.075 g/mol . The InChI Key is MUKIFYQKIZOYKT-UHFFFAOYSA-N . The SMILES string representation is B1 (OC (C (O1) ©C) ©C)C2=CC (=CC=C2)O .Physical And Chemical Properties Analysis
This compound has a predicted density of 0.99±0.1 g/cm3 . Its melting point is 27-31°C (lit.) and boiling point is 130°C/20mmHg (lit.) . The compound is insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been extensively studied, demonstrating their importance in chemical research. For instance, the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been achieved through a three-step substitution reaction. These compounds serve as boric acid ester intermediates with benzene rings, showcasing their potential in creating diverse molecular structures. The structural confirmation of these compounds was obtained using various spectroscopic methods, including FTIR, NMR spectroscopy, and mass spectrometry. Additionally, their molecular structures were further elucidated using single-crystal X-ray diffraction and DFT calculations, highlighting the accuracy of these methods in determining complex molecular geometries (Huang et al., 2021).
Molecular Electronic Properties
The investigation into the molecular electronic properties of compounds containing the dioxaborolan-2-yl group also illustrates the versatility of these molecules in scientific research. For example, the synthesis of Schiff base substituent-triggered compounds for efficient deboration reactions and their application in highly sensitive hydrogen peroxide vapor detection underscores the functional adaptability of these compounds. This research demonstrated how the introduction of functional groups can significantly enhance the sensing performance of borate to hydrogen peroxide vapor, making these compounds valuable in developing sensitive detection methods for peroxide-based explosives (Fu et al., 2016).
Crystallographic and Conformational Analyses
The detailed crystallographic and conformational analyses of compounds incorporating the dioxaborolan-2-yl group provide deep insights into their structural integrity and stability. Through single-crystal X-ray diffraction and DFT studies, researchers have been able to compare the molecular structures of these compounds with theoretical values, confirming the reliability of DFT in predicting the conformation of complex molecules. This level of analysis is crucial for understanding the structural characteristics that contribute to the compounds' reactivity and potential applications in various fields of chemistry (Wu et al., 2021).
Applications in Materials Science
Furthermore, the incorporation of the dioxaborolan-2-yl group into materials science, particularly in the development of novel fluorescent probes and organic light-emitting diodes (OLEDs), highlights the group's applicability beyond traditional chemical synthesis. For instance, the design and synthesis of a near-infrared fluorescent probe for benzoyl peroxide detection in real samples and zebrafish imaging showcases the potential of these compounds in biomedical research and diagnostics (Tian et al., 2017).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-oxetanol” were not found in the search results, similar compounds are often used in the preparation of pharmaceuticals and chemical intermediates , suggesting they may have potential applications in these areas.
Eigenschaften
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-13(2)14(3,4)20-16(19-13)12-7-5-11(6-8-12)15(17)9-18-10-15/h5-8,17H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLACGQNXNKKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(COC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-oxetanol | |
CAS RN |
1093878-29-5 | |
| Record name | 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2701857.png)
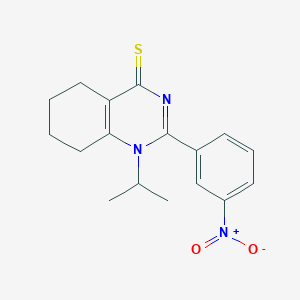
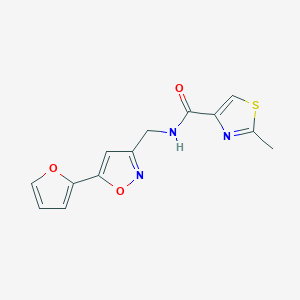
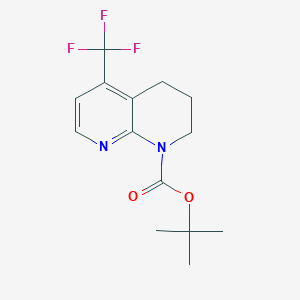
![1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2701862.png)
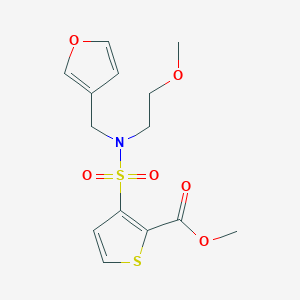
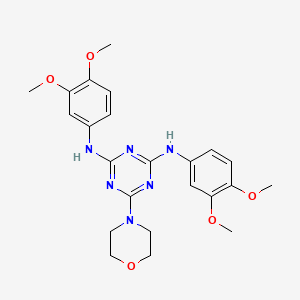
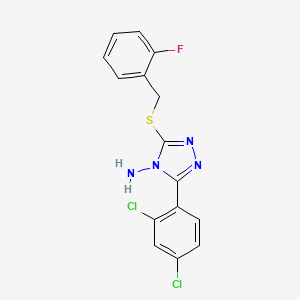
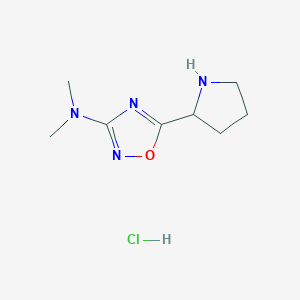
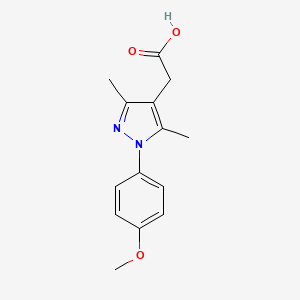
![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2701875.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2701876.png)
![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2701877.png)
![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)